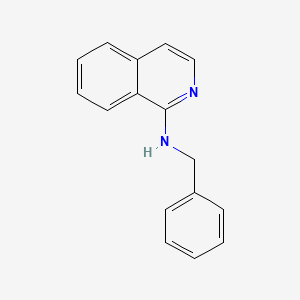

1-(Benzylamino)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-benzylisoquinolin-1-amine |

InChI |

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2,(H,17,18) |

InChI Key |

VHOZFSQGOUEHHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylamino Isoquinoline and Analogous Structures

Established Synthetic Routes to the Isoquinoline (B145761) Ring System

The formation of the isoquinoline nucleus is a foundational step in the synthesis of a vast array of natural products and pharmacologically active molecules. wikipedia.org Several named reactions have become cornerstones of heterocyclic chemistry for constructing this bicyclic aromatic system.

Pomeranz–Fritsch Synthesis and its Utility for 1-Substituted Isoquinolines

The Pomeranz–Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a powerful method for synthesizing isoquinolines. wikipedia.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The reaction proceeds in two main stages: the initial formation of the Schiff base (benzalaminoacetal) and the subsequent ring closure in the presence of a strong acid, such as concentrated sulfuric acid. organicreactions.orgchemistry-reaction.com

The mechanism involves the protonation of an alkoxy group, followed by the elimination of an alcohol to form an electrophilic intermediate. The electron-rich benzene (B151609) ring then attacks this intermediate, leading to the cyclized product. A second elimination of an alcohol molecule results in the aromatic isoquinoline ring. wikipedia.orgchemistry-reaction.com

While the traditional Pomeranz–Fritsch reaction yields unsubstituted isoquinoline at the C-1 position, modifications have been developed to introduce substituents. A key variation, the Schlittler-Müller modification, allows for the synthesis of C1-substituted isoquinolines. wikipedia.orgthermofisher.com This approach utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal, which, upon acid-catalyzed cyclization, provides the corresponding 1-substituted isoquinoline. thermofisher.com This modification is particularly valuable as it offers a direct route to isoquinolines with a substituent at the desired position, a feature not readily achievable through the original protocol. organicreactions.orgresearchgate.net

| Reaction Name | Starting Materials | Key Reagents | Product | Ref. |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.orgthermofisher.com |

| Schlittler-Müller Mod. | Benzylamine, Glyoxal acetal | Strong acid | 1-Substituted Isoquinoline | wikipedia.orgthermofisher.com |

Bischler–Napieralski and Pictet–Spengler Cyclizations in Isoquinoline Formation

The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgwikipedia.org The process begins with the acylation of a β-phenylethylamine, followed by an intramolecular electrophilic aromatic substitution (cyclization) promoted by a dehydrating agent or Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinolines are not fully aromatic but can be readily oxidized using reagents like palladium on carbon (Pd/C) to yield the corresponding 1-substituted isoquinolines. quimicaorganica.orgorganic-chemistry.org This reaction is particularly effective for β-phenylethylamines with electron-donating groups on the aromatic ring, which facilitates the electrophilic cyclization step. pharmaguideline.com

A related method is the Pictet–Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine). pharmaguideline.comyoutube.com This intermediate then undergoes an acid-catalyzed intramolecular cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comorganic-chemistry.org Similar to the Bischler-Napieralski products, these tetrahydroisoquinolines require a subsequent oxidation step to achieve the fully aromatic isoquinoline ring system. The Pictet-Spengler reaction generally proceeds under milder conditions than the Bischler-Napieralski synthesis, especially when the aromatic ring of the β-arylethylamine is activated by electron-donating substituents. pharmaguideline.com

| Reaction Name | Starting Materials | Product (Initial) | Product (After Oxidation) | Ref. |

| Bischler–Napieralski | β-Phenylethylamide | 1-Substituted-3,4-dihydroisoquinoline | 1-Substituted Isoquinoline | wikipedia.orgwikipedia.org |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | 1-Substituted Isoquinoline | pharmaguideline.comorganic-chemistry.org |

Reissert Reaction and Modifications for 1-Alkylation

The Reissert reaction provides an alternative pathway for the functionalization of the C-1 position of the isoquinoline ring. wikipedia.org In this reaction, isoquinoline is treated with an acyl chloride (like benzoyl chloride) and a cyanide source, typically potassium cyanide, to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgshahucollegelatur.org.in

The significance of the Reissert compound lies in the acidity of the C-1 hydrogen. This proton can be removed by a base to generate a stabilized anion. This anion can then react with various electrophiles, including alkyl halides, to introduce a new substituent at the C-1 position. Subsequent hydrolysis of the modified Reissert compound cleaves the N-acyl and cyano groups, rearomatizing the pyridine (B92270) ring and yielding a 1-alkylated isoquinoline. thieme-connect.de This two-step process—formation of the Reissert adduct followed by alkylation and hydrolysis—serves as a robust method for introducing alkyl groups onto the C-1 carbon of the isoquinoline nucleus. thieme-connect.desioc-journal.cn

Introduction of the Benzylamino Moiety at the C-1 Position

Once the isoquinoline scaffold is prepared, or concurrently with its formation, the benzylamino group must be installed at the C-1 position. This can be achieved through direct substitution reactions on a pre-formed isoquinoline or by incorporating benzylamine as a key reagent in the ring synthesis itself.

Direct Amination Approaches for 1-Aminoisoquinolines

The direct introduction of an amino group onto the isoquinoline ring at the C-1 position is a challenging transformation. While methods for the direct C-H amination of aromatic compounds have been developed, they often require specific directing groups and catalysts. nih.gov The synthesis of 1-aminoisoquinoline (B73089) has been a subject of specific investigation, with some practical methods being developed. nih.gov One of the most classical methods for introducing an amino group at an electron-deficient position in a heterocycle is the Chichibabin reaction, which uses sodium amide. However, this reaction can sometimes lead to mixtures of products.

A more common and reliable strategy for preparing 1-aminoisoquinolines involves nucleophilic aromatic substitution (SNAr). Isoquinolines bearing a suitable leaving group, such as a halogen (e.g., 1-chloroisoquinoline), at the C-1 position are particularly reactive towards nucleophilic attack. shahucollegelatur.org.in The electron-withdrawing nitrogen atom activates the C-1 position for substitution. Reaction of 1-haloisoquinolines with ammonia (B1221849) or other amine nucleophiles can provide a route to 1-aminoisoquinoline derivatives.

Reactions Involving Benzylamines for C-1 Substitution

The most direct route to 1-(benzylamino)isoquinoline involves the reaction of a 1-substituted isoquinoline with benzylamine. Specifically, 1-haloisoquinolines, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, are excellent substrates for nucleophilic aromatic substitution with benzylamine. The reaction proceeds by the addition of benzylamine to the C-1 position, followed by the elimination of the halide, to yield the desired 1-(benzylamino)isoquinoline.

Alternatively, synthetic strategies can be designed to incorporate the benzylamine unit during the construction of the heterocyclic ring. For example, Rh(III)-catalyzed C-H activation and cyclization of primary benzylamines with certain coupling partners can lead to the formation of isoquinoline structures. researchgate.netresearchgate.net While not a direct synthesis of 1-(benzylamino)isoquinoline, these modern methods highlight the utility of benzylamines as building blocks in isoquinoline synthesis. organic-chemistry.org Another approach involves the reaction of 3,4-dihydroisoquinoline (B110456) with substituted benzyl (B1604629) chlorides under Grignard conditions to form 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. researchgate.net Benzylamine itself can also act as a nucleophilic catalyst in the synthesis of other heterocyclic systems, such as quinolines, demonstrating its reactivity in ring-forming cascades. organic-chemistry.org

Advanced Synthetic Strategies for Complex Benzylaminoisoquinoline Derivatives

The synthesis of complex molecular architectures based on the 1-(benzylamino)isoquinoline scaffold is a significant area of research, driven by the prevalence of the isoquinoline motif in bioactive natural products and pharmaceuticals. Advanced synthetic strategies, including radical cyclizations, cascade reactions, and annulation techniques, have been developed to construct intricate fused and substituted isoquinoline systems. These methods offer efficient pathways to novel derivatives with potential applications in medicinal chemistry and materials science.

Radical Cyclization and Cascade Reactions Leading to Fused Isoquinolines

Radical cyclization and cascade reactions provide powerful tools for the construction of complex fused heterocyclic systems from relatively simple precursors in a single operation. These methods often proceed under mild conditions and demonstrate high functional group tolerance.

One notable strategy involves the oxidative radical cyclization-cyclization cascade of substrates containing multiple radical acceptor groups. For instance, the synthesis of 1H-benzo[f]isoindole derivatives can be achieved from an active methine substrate that has both an allyl group and a phenyl group. mdpi.comsemanticscholar.org This transformation is promoted by a mild oxidant like iron(III) chloride (FeCl₃), proceeding through an intramolecular radical addition to the allyl group, followed by a second cyclization onto the phenyl group. mdpi.com While not starting directly from a benzylaminoisoquinoline, this methodology establishes a valid pathway for creating fused isoquinoline-related structures that could be further elaborated.

Another innovative approach is the photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization. This method has been successfully applied to synthesize amide-functionalized isoquinoline-1,3-dione derivatives. rsc.org The reaction is initiated by generating a carbamoyl radical from an oxamic acid using an organic photosensitizer, which then engages in a cascade amidation/cyclization with a substrate like N-(methacryloyl)benzamide under mild, environmentally benign conditions. rsc.org A similar metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes also yields isoquinoline-1,3(2H,4H)-dione derivatives through an oxidative cross-coupling and subsequent radical addition to the aromatic ring. rsc.org These cascade processes demonstrate the utility of radical intermediates in rapidly building molecular complexity around the isoquinoline core.

The table below summarizes key findings from studies on radical cascade reactions for synthesizing fused isoquinoline derivatives.

| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |

| Active methine with allyl and phenyl groups | FeCl₃, CH₂ClCH₂Cl, reflux | 1H-Benzo[f]isoindole derivatives | 47% | mdpi.com |

| N-(methacryloyl)benzamide and Oxamic acids | 4CzIPN (photosensitizer), light | Amide-functionalized isoquinoline-1,3-diones | Not specified | rsc.org |

| N-alkyl-N-methacryloylbenzamide and Aryl aldehydes | K₂S₂O₈, MeCN/H₂O, 80 °C | Isoquinoline-1,3(2H,4H)-dione derivatives | Good | rsc.org |

Annulation Reactions for the Assembly of Isoquinoline Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental to the synthesis of isoquinoline scaffolds. These reactions can be catalyzed by various transition metals and allow for the assembly of multicyclic systems with high efficiency.

A concise approach for assembling multicyclic isoquinoline scaffolds involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. nih.gov This method tolerates a wide range of functional groups and provides efficient access to tricyclic isoquinolines, which are common motifs in numerous natural products. nih.gov

Transition metal-catalyzed annulation offers a versatile route to highly substituted and fused isoquinolones. A sequential bimetallic Rh(III)/Pd(II)-catalyzed one-pot reaction has been developed for the synthesis of isoquinolinone-fused quinoxalines. researchgate.net This process begins with the reaction of N-(2-acetamidophenyl)benzamides with 1,3-diynes. The reaction proceeds via a Rh(III)-catalyzed, amide-directed C-H activation and cyclization to form an isoquinolinone intermediate. This is followed by a Pd(II)-catalyzed aminopalladation and intramolecular insertion, ultimately furnishing the complex fused quinoxaline (B1680401) framework. researchgate.net

Furthermore, dearomative [3+2] annulation reactions represent an advanced strategy for creating chiral dihydroisoquinolines. Using a Lewis acid catalyst such as Yb(OTf)₃, isoquinolines can react with donor-acceptor cyclopropanes. researchgate.net This process involves the formation of a zwitterionic intermediate that acts as a 1,3-dipole, leading to the construction of chiral 1,2-dihydroisoquinolines in good to excellent yields. researchgate.net

Below is a table detailing examples of annulation reactions for isoquinoline synthesis.

| Reactants | Catalyst/Reagents | Product Scaffold | Yield | Reference |

| Pyridine derivatives and β-ethoxy α,β-unsaturated carbonyls | LDA, THF; then TBAB, NaOH | Tricyclic isoquinolines | 53% | nih.gov |

| N-(2-acetamidophenyl)benzamides and 1,3-diynes | [Cp*RhCl₂]₂, AgSbF₆; then Pd(OAc)₂, K₂CO₃ | Isoquinolinone-fused quinoxalines | Not specified | researchgate.net |

| Isoquinolines and Donor-Acceptor cyclopropanes | Yb(OTf)₃ | Chiral 1,2-dihydroisoquinolines | Good to Excellent | researchgate.net |

Preparation of Specific Benzylaminoisoquinoline Derivatives (e.g., Isoquinolinequinones, Dihydroisoquinolines)

The synthesis of specific classes of derivatives, such as dihydroisoquinolines and isoquinolinequinones, is crucial for exploring the structure-activity relationships of benzylaminoisoquinoline analogues.

Dihydroisoquinolines Dihydroisoquinolines are key intermediates in the synthesis of fully aromatic isoquinolines and tetrahydroisoquinolines. The Bischler-Napieralski reaction is a classical and widely used method for preparing 3,4-dihydroisoquinolines. wikipedia.orgquimicaorganica.orgpharmaguideline.com This reaction involves the cyclodehydration of a β-phenylethylamine after its acylation. quimicaorganica.orgpharmaguideline.com The resulting N-acyl-β-phenylethylamine is treated with a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide, to induce cyclization. wikipedia.orguop.edu.pk The 1-substituted 3,4-dihydroisoquinoline product can then be dehydrogenated, often using palladium on carbon (Pd/C), to yield the corresponding aromatic isoquinoline. quimicaorganica.org

More modern methods have also been developed. For instance, 1,2-dihydroisoquinolines can be prepared via a palladium-catalyzed cyclization of (Z)-N-benzyl-N-(1-bromo-1-alken-2-yl)sulfonamides. clockss.org These precursors are obtained from the highly regio- and stereoselective nucleophilic addition of N-benzylsulfonamides to 1-bromo-1-alkynes. The subsequent cyclization proceeds through aromatic C-H bond activation. clockss.org Another method involves the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines using elemental sulfur in a suitable solvent like toluene (B28343) or dioxane to produce 3,4-dihydroisoquinolines in high yields. google.com

Isoquinolinequinones Isoquinolinequinones, specifically isoquinoline-1,3-dione derivatives, are an important class of compounds with significant biological activities. rsc.org As mentioned previously, cascade reactions provide an effective route to these structures. A photo-induced cascade amidation/cyclization of N-(methacryloyl)benzamide with carbamoyl radicals generated from oxamic acids is a notable example. rsc.org Similarly, a metal-free cascade reaction has been developed between N-alkyl-N-methacryloylbenzamide and various aryl aldehydes, using potassium persulfate as an oxidant, to afford a range of isoquinoline-1,3(2H,4H)-dione derivatives in good yields. rsc.org

The following table summarizes synthetic methods for these specific isoquinoline derivatives.

| Target Derivative Class | Synthetic Method | Key Reagents | Precursor | Reference |

| 3,4-Dihydroisoquinolines | Bischler-Napieralski Reaction | POCl₃ or P₂O₅ | N-acyl-β-phenylethylamines | wikipedia.orgquimicaorganica.orgpharmaguideline.com |

| 1,2-Dihydroisoquinolines | Pd-catalyzed C-H activation | Pd(OAc)₂, P(o-tol)₃, KOAc | N-benzyl-N-(1-bromo-1-alken-2-yl)sulfonamides | clockss.org |

| 3,4-Dihydroisoquinolines | Dehydrogenation | Elemental Sulfur (S) | 1,2,3,4-Tetrahydroisoquinolines | google.com |

| Isoquinoline-1,3-diones | Photo-induced radical cascade | 4CzIPN (photosensitizer) | N-(methacryloyl)benzamide | rsc.org |

| Isoquinoline-1,3(2H,4H)-diones | Metal-free radical cascade | K₂S₂O₈ | N-alkyl-N-methacryloylbenzamide | rsc.org |

Reaction Mechanisms and Reactivity Profiles of 1 Benzylamino Isoquinoline Systems

Mechanistic Insights into Isoquinoline (B145761) Ring Formation

The synthesis of the isoquinoline core, a key structural motif in numerous alkaloids and pharmacologically active compounds, involves several established methods. wikipedia.org The formation of 1-substituted isoquinolines, such as the 1-(benzylamino)isoquinoline system, often proceeds through cyclization reactions followed by an aromatization step.

The construction of the isoquinoline ring typically involves the cyclization of a β-phenylethylamine derivative. In classic methods like the Bischler–Napieralski reaction, a β-phenylethylamine is first acylated and then subjected to cyclodehydration using a Lewis acid, such as phosphoryl chloride. wikipedia.org This process leads to the formation of a crucial intermediate, a 1-substituted 3,4-dihydroisoquinoline (B110456). The mechanism involves an electrophilic attack by the carbonyl carbon (activated by the Lewis acid) on the electron-rich benzene (B151609) ring, followed by the elimination of water.

Alternative modern approaches also highlight the formation of key cyclic intermediates. For instance, the synthesis of functionalized isoquinolines can be achieved through the 6-endo-dig cyclization of 2-alkynylbenzaldoximes. thieme-connect.de In this method, an electrophile activates the alkyne moiety, prompting the oxime nitrogen to attack, which results in the formation of a cyclic nitrone, specifically an isoquinoline-N-oxide intermediate. thieme-connect.de Subsequent reactions then lead to the final isoquinoline product. These examples underscore the importance of carefully controlled cyclization steps that generate non-aromatic intermediates poised for further transformation.

Following the initial cyclization, the resulting dihydroisoquinoline intermediate must undergo dehydrogenation to achieve the stable, aromatic isoquinoline ring system. wikipedia.org This aromatization is a critical final step in many synthetic routes. A common laboratory method to achieve this is through catalytic dehydrogenation, often employing palladium as the catalyst. wikipedia.org

In biological systems and related chemical studies, enzymatic processes can also facilitate such aromatization. For example, cytochrome P450 (P450) enzymes have been shown to catalyze the aromatization of indoline (B122111) to indole (B1671886) through a novel dehydrogenation pathway. doi.org This "aromatase" activity demonstrates a biological precedent for dehydrogenation without requiring intermediates like alcohols that would need subsequent dehydration. doi.org While studied in a different heterocyclic system, these enzymatic mechanisms provide insight into potential oxidative pathways that can lead to the formation of aromatic rings like isoquinoline from their hydrogenated precursors.

Reactivity of the Benzylamino Functional Group

The benzylamino group attached to the C1 position of the isoquinoline ring possesses a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. The reactivity of this nitrogen is influenced by the electronic properties of both the benzyl (B1604629) and isoquinoline ring systems. The isoquinoline ring, being a relatively electron-deficient heteroaromatic system, can withdraw electron density, which may modulate the nucleophilicity of the exocyclic nitrogen.

The amine group is capable of participating in various intermolecular interactions, most notably hydrogen bonding. This ability is crucial in understanding its behavior in solution and its interaction with other molecules. The competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with solvent molecules can significantly influence the conformational preferences and reactivity of the molecule. mdpi.comnih.gov

Prototropic tautomerism, the process of proton transfer between two atoms within the same molecule, is a key consideration in related systems like 1-benzamidoisoquinoline derivatives. mdpi.com In these compounds, where an acyl group is attached to the amino nitrogen, an equilibrium can be established between different tautomeric forms, primarily an amide form and an enamine form. mdpi.com

Detailed investigations using NMR spectroscopy and computational chemistry have shown that this equilibrium is sensitive to electronic effects. mdpi.comnih.govbohrium.com The introduction of various substituents on the phenyl ring of the benzamido group can control the position of the equilibrium. For instance, strong electron-donating groups (like -NMe2) favor the amide tautomer, whereas strong electron-accepting groups (like -NO2) shift the equilibrium, increasing the proportion of the enamine form. mdpi.comnih.govbohrium.com Studies in DMSO-d6 have shown that the relative content of the amide form can vary significantly based on the substituent. mdpi.combohrium.com This highlights the delicate electronic balance that governs the structural dynamics of the amino group at the C1 position.

Table 1: Effect of Substituents on Amide Tautomer Content in 1-Benzamidoisoquinoline Derivatives This interactive table summarizes the percentage of the amide tautomer based on the electronic nature of the substituent on the phenyl ring.

| Substituent | Electronic Effect | Amide Form Content (%) |

|---|---|---|

| NMe₂ | Strong Electron-Donating | 74 |

| NO₂ | Strong Electron-Accepting | 38 |

Data sourced from studies on tautomeric equilibrium. mdpi.comnih.govbohrium.com

These studies also reveal the critical role of the solvent. Explicit solvent interactions, particularly intermolecular hydrogen bonds, can compete with potential intramolecular hydrogen bonds, which is a decisive factor in determining the most stable tautomer in the mixture. mdpi.comnih.gov

Radical Processes and Their Role in Transformations

While many reactions involving isoquinolines proceed through ionic mechanisms, radical processes offer alternative pathways for their synthesis and functionalization. The generation of radical intermediates can lead to unique reactivity patterns not accessible through traditional methods. nih.gov

Recent research has demonstrated that isoquinoline derivatives can be synthesized through photo-induced radical cascade reactions. For example, the synthesis of amide-functionalized isoquinoline-1,3-diones has been achieved through a cascade amidation/cyclization involving a carbamoyl (B1232498) radical. rsc.org Mechanistic experiments, including the use of radical scavengers, have confirmed the involvement of a radical-mediated pathway in these transformations. rsc.org

Furthermore, the isoquinoline ring itself can undergo functionalization via radical addition. Visible light-mediated processes can generate acyl radicals that add to the protonated isoquinoline ring. nih.gov Mechanistic studies suggest that these reactions can proceed through a radical-mediated spin-center shift, representing a departure from classical oxidative Minisci-type reactions. nih.gov This type of radical chemistry allows for the direct C-H functionalization of the heterocyclic core under mild conditions. nih.gov

Pathways Involving P-Centered and Aryl Radicals in Nitrogen Heterocycle Synthesis

The introduction of phosphorus-containing moieties and additional aryl groups onto the 1-(benzylamino)isoquinoline framework can proceed through radical-mediated pathways. These reactions are crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

P-Centered Radical Addition:

The addition of phosphorus-centered radicals to isoquinoline systems represents a powerful method for the formation of C-P bonds. While direct studies on 1-(benzylamino)isoquinoline are not extensively documented, the mechanism can be inferred from related transformations involving similar heterocyclic systems. The general pathway involves the generation of a phosphoryl radical, typically from a precursor such as a secondary phosphine (B1218219) oxide, through the action of a radical initiator.

This electrophilic phosphoryl radical can then add to the electron-rich C=N bond of the isoquinoline ring. For 1-(benzylamino)isoquinoline, the initial addition is likely to occur at the C1 position, leading to a nitrogen-centered radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or cyclization, to yield the final phosphonylated product. A plausible mechanistic pathway is outlined below:

Initiation: Generation of a P-centered radical from a suitable precursor.

Addition: The P-centered radical adds to the C1 position of the isoquinoline ring.

Intermediate Formation: A nitrogen-centered radical intermediate is formed.

Stabilization: The intermediate is stabilized through subsequent reaction steps to yield the final product.

Recent research has demonstrated the utility of visible-light-promoted, transition-metal-free approaches for the synthesis of phosphoryl-substituted dihydroisoquinolones through a cascade phosphoarylation/cyclization of related N-allylbenzamides. These reactions proceed via the addition of a phosphorus radical to an alkene, followed by cyclization. A similar strategy could be envisioned for the functionalization of the benzyl group in 1-(benzylamino)isoquinoline.

Aryl Radical Addition:

The addition of aryl radicals to the isoquinoline core provides a direct route to C-arylated derivatives. Aryl radicals are typically generated from aryl halides, diazonium salts, or carboxylic acids. Once generated, the aryl radical can add to the isoquinoline ring system. In the case of 1-(benzylamino)isoquinoline, the substitution pattern of the final product will be influenced by the electronic properties of both the isoquinoline ring and the attacking aryl radical.

Mechanistic studies on related systems suggest that the reaction can proceed via a chain propagation mechanism, where an initially formed α-aminoalkyl radical can act as an initiator for the generation of the aryl radical from an aryl halide. This aryl radical then adds to the heterocycle, and the resulting radical intermediate propagates the chain.

Oxidative Coupling and Functionalization Mechanisms

Oxidative coupling reactions are a cornerstone in the synthesis and functionalization of 1-(benzylamino)isoquinoline and its derivatives. These reactions often utilize transition metal catalysts or chemical oxidants to facilitate the formation of new C-C or C-N bonds, leading to a wide array of complex molecular architectures.

One of the key synthetic routes to N-substituted 1-aminoisoquinolines involves the Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes. nih.gov This process is believed to proceed through a C-H activation mechanism. The proposed catalytic cycle involves:

C-H Activation: The Rh(III) catalyst coordinates to the benzamidine (B55565) and activates a C-H bond on the phenyl ring, forming a rhodacycle intermediate.

Alkyne Insertion: The alkyne inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: Reductive elimination of the Rh(III) center furnishes the coupled product and regenerates the active catalyst.

This method provides a highly selective route to N-substituted 1-aminoisoquinolines.

Furthermore, direct oxidative cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of C1-benzyl isoquinolines from isoquinolines and methyl arenes. nih.gov These reactions avoid the pre-functionalization of starting materials and are therefore highly atom-economical. The mechanism is dependent on the oxidant used. For example, with di-tert-butyl peroxide (DTBP) as the oxidant, a radical pathway is proposed where a benzyl radical is generated from the methyl arene, which then adds to the C1 position of the isoquinoline.

The functionalization of the benzyl group in 1-(benzylamino)isoquinoline can also be achieved through oxidation. For instance, the methylene (B1212753) bridge of 1-benzylisoquinoline (B1618099) derivatives can be oxidized to a carbonyl group to form 1-benzoylisoquinolines using dioxygen as the oxidant. utoronto.ca

The versatility of oxidative coupling is further demonstrated in the synthesis of fused heterocyclic systems. For example, the oxidative [3+2] cycloaddition of isoquinoline-derived tertiary amines with alkynes can lead to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov This reaction proceeds through the formation of an azomethine ylide intermediate generated by the nucleophilic addition of the tertiary amine to an activated alkyne, followed by deprotonation. The subsequent [3+2] cycloaddition and oxidation afford the final product.

Below is a table summarizing various oxidative coupling and functionalization reactions relevant to the 1-(benzylamino)isoquinoline system.

| Reaction Type | Reactants | Catalyst/Oxidant | Product Type |

| Rh(III)-catalyzed Oxidative Coupling | Benzamidine, Alkyne | [RhCp*Cl2]2 | N-substituted 1-aminoisoquinoline (B73089) |

| Cross-Dehydrogenative Coupling (CDC) | Isoquinoline, Methyl arene | DTBP | C1-Benzylisoquinoline |

| Methylene Oxidation | 1-Benzylisoquinoline | O2 | 1-Benzoylisoquinoline |

| Oxidative [3+2] Cycloaddition | Isoquinoline-derived tertiary amine, Alkyne | DEAD | Pyrrolo[2,1-a]isoquinoline |

Advanced Applications in Chemical Biology and Medicinal Chemistry Research Mechanistic and Sar Focus

Investigation of Molecular Targets and Pathways

The versatility of the 1-(benzylamino)isoquinoline framework has enabled its exploration against a range of molecular targets, including enzymes and receptors critical to cellular function and disease pathology.

Enzyme Modulation and Inhibition Mechanisms

Derivatives of 1-(benzylamino)isoquinoline have been identified as potent modulators of several key enzymes, demonstrating diverse mechanisms of action from competitive inhibition to interfering with catalytic activity.

Topoisomerase I: Benzylisoquinoline alkaloids (BIAs) have been shown to inhibit topoisomerase I (Topo I), an enzyme crucial for managing DNA topology during replication. nih.gov Unlike common Topo I poisons like camptothecin, which stabilize the enzyme-DNA cleavage complex, some BIAs inhibit the enzyme's catalytic activity directly. nih.gov This alternative mechanism may offer advantages against cancer cells that have developed resistance to traditional Topo I inhibitors. nih.gov Furthermore, novel synthetic derivatives, such as indenoisoquinoline copper(II) complexes, have been developed as Topo I inhibitors that function through DNA intercalation, demonstrating dose-dependent activity. mdpi.com

Kinases: The benzylaminoisoquinoline scaffold is a key feature in a novel class of potent and selective inhibitors for cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov Specific derivatives, such as 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, have demonstrated high selectivity for CDK4 over other kinases like CDK1 and CDK2. nih.gov Additionally, 5-benzylamine-substituted pyrimido[4,5-c]quinolines have been developed as inhibitors of Casein Kinase 2 (CSNK2A), a kinase involved in various cellular processes, including viral entry. mdpi.com

DT-diaphorase: Isoquinoline (B145761) and its parent compound, quinoline (B57606), have been observed to selectively induce the activity of Phase II drug-metabolizing enzymes, including NAD(P)H quinone oxidoreductase (DT-diaphorase). nih.gov This enzyme plays a role in detoxification by catalyzing the two-electron reduction of quinones to hydroquinones. nih.gov Certain quinone derivatives hybridized with a quinoline structure have been shown to be suitable substrates for DT-diaphorase, which is often overexpressed in tumor cells. mdpi.commdpi.com

Tyrosyl DNA Phosphodiesterase 2 (TDP2): Derivatives such as 4-benzylideneisoquinoline-1,3(2H,4H)-diones have been identified as a new subtype of inhibitors for tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.govnih.gov TDP2 is a critical enzyme for repairing DNA damage caused by topoisomerase II (Top2) poisons used in chemotherapy, such as etoposide. nih.govnih.gov By inhibiting TDP2, these compounds can potentially sensitize cancer cells to the effects of Top2-targeted drugs. nih.gov

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |

|---|---|---|---|

| 4-Benzylideneisoquinoline-1,3(2H,4H)-diones | Tyrosyl DNA Phosphodiesterase 2 (TDP2) | Inhibition of TDP2 can sensitize cancer cells to Top2 poisons. nih.govnih.gov | The best analog, 12q, showed an IC₅₀ of 4.8 μM. nih.gov |

| 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | Potent and selective inhibition of CDK4 over CDK1 and CDK2. nih.gov | Not specified |

| Indenoisoquinoline Copper(II) Complex (WN198) | Topoisomerase I | Dose-dependent inhibition starting at 1 μM. mdpi.com | Not specified |

Receptor Agonism/Antagonism and Ligand-Receptor Binding Mechanisms

The 1-aminoisoquinoline (B73089) moiety, a close structural relative of 1-(benzylamino)isoquinoline, has been instrumental in the discovery of potent agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1). nih.govnih.gov

MRGPRX1: This human sensory neuron-specific receptor is a therapeutic target for pain management. nih.govnih.gov Structural optimization of initial hit compounds led to the replacement of a benzamidine (B55565) group with a 1-aminoisoquinoline moiety. nih.govnih.gov This modification resulted in the discovery of highly potent and selective MRGPRX1 agonists, such as compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide), which is devoid of a positively charged group and shows superior selectivity over opioid receptors. nih.govnih.gov

Structural studies reveal that MRGPRX1 has a shallow and wide-open ligand-binding pocket. biorxiv.org Agonists like compound 16 occupy only a portion of this pocket but are sufficient to activate the receptor. biorxiv.org The interaction involves hydrophobic interactions between the N-heterocyclic group of the 1-aminoisoquinoline and residues within the pocket. biorxiv.org This understanding of the ligand-receptor binding mechanism provides a foundation for designing novel non-opioid pain therapeutics. unc.edu

| Compound | Target Receptor | Activity | Binding Affinity (Kᵢ) | Selectivity |

|---|---|---|---|---|

| Compound 16 | MRGPRX1 | Agonist | Not specified | Over 50-fold selectivity against opioid receptors. nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Investigating the structure-activity relationship (SAR) of 1-(benzylamino)isoquinoline derivatives has been crucial for optimizing their biological effects and selectivity.

Systematic Modification and Functional Group Contribution Analysis

Systematic modifications of both the isoquinoline core and the benzylamino substituent have yielded critical insights into their respective contributions to biological activity.

Benzylamino Moiety: For CDK4 inhibition by 4-(benzylaminomethylene)isoquinoline-1,3-diones, a hydroxyl group at the C-3 position of the phenyl ring is essential for activity. nih.gov In studies of halogenated 1-benzyl-tetrahydroisoquinoline derivatives, the position of the halogen on the benzylic ring proved to be a significant factor in modulating affinity for dopamine (B1211576) receptors. nih.govconicet.gov.ar

Isoquinoline Core: The potency of CDK4 inhibitors was enhanced by introducing substituents like iodo, aryl, or t-butyl at the C-6 position of the isoquinoline-1,3-dione core. nih.gov Conversely, for TDP2 inhibitors based on the isoquinoline-1,3-dione scaffold, substitution at the N-2 position led to a loss of potency. nih.gov For benzylisoquinoline alkaloids, N-methylation was found to significantly reduce their antioxidative protective effects, suggesting the importance of the nitrogen's electronic environment. nih.gov

| Compound Class | Target | Favorable Modifications | Unfavorable Modifications |

|---|---|---|---|

| 4-(Benzylaminomethylene)isoquinoline-1,3-diones | CDK4 | 3-OH on benzyl (B1604629) ring; Iodo, aryl, or t-butyl at C-6 of isoquinoline core. nih.gov | Absence of 3-OH on benzyl ring. nih.gov |

| 4-Benzylideneisoquinoline-1,3(2H,4H)-diones | TDP2 | Benzylidene substitution at C-4. nih.gov | N-2 substitution on isoquinoline core; C-4 enamine analogs. nih.gov |

| Benzylisoquinoline Alkaloids | Antioxidant Activity | Presence of benzylic hydrogen near nitrogen lone pair. nih.gov | N-methylation. nih.gov |

Rational Design Principles for Optimized Activity and Selectivity

Rational design, often guided by structural biology, has been a powerful strategy for developing optimized 1-(benzylamino)isoquinoline-based compounds.

A prime example is the development of MRGPRX1 agonists, where the transformation of a benzamidine moiety into a 1-aminoisoquinoline was a deliberate design choice. nih.govnih.gov This bioisosteric replacement successfully yielded a highly potent agonist with significantly improved selectivity against off-target opioid receptors. nih.govnih.gov

In the field of kinase inhibition, X-ray crystallography has been instrumental. nih.gov By visualizing how lead compounds bind to the ATP active site of kinases like Chk1, researchers could rationally design modifications, such as adding a tethered basic amine to interact with an acidic residue (Glu91) in the enzyme pocket, which rapidly enhanced potency. nih.gov Similarly, for CSNK2A inhibitors, X-ray structures revealed the binding pose of a 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456), guiding an expanded SAR study to identify analogs with improved potency and antiviral activity while maintaining good aqueous solubility. mdpi.com

Antimicrobial and Antiviral Research Modalities

The benzylisoquinoline scaffold is present in numerous alkaloids that have been investigated for their antimicrobial and antiviral properties.

Antimicrobial Activity: Studies on various benzylisoquinoline alkaloids have demonstrated notable activity against Gram-positive bacteria, including Streptococcus, Staphylococcus, and Bacillus species. nih.gov For example, the alkaloid anolobine (B1218712) was found to be the most active against these bacteria. nih.gov Certain alkaloids also showed efficacy against Mycobacterium phlei. nih.gov However, these compounds generally lack significant activity against Gram-negative bacteria. nih.gov A synthetic tetrahydroisoquinoline derivative has also been evaluated for its activity against Pseudomonas aeruginosa, where it was found to down-regulate the expression of important virulence factors. internationalscholarsjournals.com

Antiviral Activity: A broad screening of 33 isoquinoline alkaloids, including those of the benzylisoquinoline type, revealed selective inhibitory activity against the RNA virus Parainfluenza-3 (PI-3). researchgate.netnih.gov In contrast, the tested compounds were completely inactive against the DNA virus Herpes simplex (HSV). researchgate.netnih.gov In a different context, CSNK2A inhibitors based on a 5-benzylamino-substituted pyrimido[4,5-c]quinoline scaffold demonstrated good activity in inhibiting the replication of Mouse Hepatitis Virus (MHV), a type of β-coronavirus. mdpi.com These findings underscore the potential of this chemical class in the development of novel therapeutic agents against specific viral pathogens. sruc.ac.uk

| Compound Type | Activity Type | Target Organism(s) | Key Findings |

|---|---|---|---|

| Benzylisoquinoline Alkaloids (e.g., Anolobine) | Antimicrobial | Gram-positive bacteria, Mycobacterium phlei | Bactericidal action against susceptible organisms; MIC₉₀ for anolobine was 12-50 mg/l. nih.gov |

| Benzylisoquinoline Alkaloids | Antiviral | Parainfluenza-3 (PI-3) virus | Selective inhibition observed; inactive against Herpes simplex virus (HSV). researchgate.netnih.gov |

| 5-Benzylamino-substituted pyrimido[4,5-c]quinolines | Antiviral | Mouse Hepatitis Virus (MHV) | Inhibition of β-coronavirus replication linked to CSNK2A inhibition. mdpi.com |

Neurochemical and Neurobiological Investigations

Isoquinoline alkaloids are recognized for their wide range of pharmacological effects, including significant neuroprotective activities. nih.govnih.gov

The neuroprotective effects of isoquinoline alkaloids are attributed to several molecular mechanisms. nih.govresearchgate.net These compounds can exert their effects by inhibiting neuroinflammation, counteracting oxidative damage, regulating autophagy, improving mitochondrial dysfunction, and modulating intracellular calcium levels. nih.gov

One of the primary mechanisms involves the reduction of oxidative stress. nih.govmdpi.com Isoquinoline alkaloids can enhance the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), thereby protecting nerve cells from damage caused by reactive oxygen species (ROS). nih.gov The antioxidant properties are often attributed to structural features like aromatic hydroxyl groups within the alkaloid structure. mdpi.com Furthermore, some isoquinoline alkaloids can regulate autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in neurodegenerative diseases. nih.gov They have been shown to modulate key signaling pathways like the PI3K/AKT/mTOR pathway to control autophagy levels. nih.gov

The ability of a compound to be effective in the central nervous system (CNS) depends on its capacity to cross the blood-brain barrier (BBB). nih.gov The design of CNS drugs often involves optimizing physicochemical properties, such as polar surface area (PSA) and lipophilicity (LogP), to ensure adequate brain exposure. sigmaaldrich.comnih.gov Generally, compounds targeting the CNS should have a PSA below 90 Ų and a molecular weight under 450. nih.gov

Isoquinoline derivatives have been synthesized and evaluated as potential CNS agents. nih.gov The neuroprotective actions of isoquinoline alkaloids are linked to their interaction with various CNS targets. For example, they can regulate Ca²⁺ and K⁺ channels to maintain intracellular calcium homeostasis, which is crucial for preventing neuronal damage from calcium overload. nih.gov They are also known to modulate the transport and metabolism of central neurotransmitters. nih.gov The diverse pharmacological activities of these compounds make them promising candidates for addressing the complex pathologies of neurodegenerative diseases. nih.gov

Catalytic and Materials Science Applications

Beyond their biological applications, isoquinoline derivatives are finding use in materials science and catalysis. amerigoscientific.com The isoquinoline motif is a valuable component in the synthesis of dyes, paints, and corrosion inhibitors. wikipedia.org

In materials science, isoquinoline-based polymers have been investigated for creating conductive materials and sensors. amerigoscientific.com A significant application is their use as ligands in the formation of metal-organic frameworks (MOFs). MOFs are porous materials with applications in catalysis, gas storage, and drug delivery. The coordination of isoquinoline derivatives with metal ions allows for the creation of MOFs with specific pore sizes and functionalities. amerigoscientific.com Additionally, certain benzo[de]isoquinoline-1,3-diones are used as strong yellow-green fluorescent dyes and have applications as light stabilizers in polymeric materials due to their good photostability. researchgate.net

Role in Organic Synthesis and Polymerization Catalysis

The inherent chemical features of 1-(Benzylamino)isoquinoline make it a promising candidate for applications in catalysis. The nitrogen atom of the isoquinoline ring and the secondary amine in the benzylamino group can both act as coordination sites or basic centers, potentially facilitating a variety of organic transformations.

Mechanistic Insights into Catalysis : The catalytic activity of related isoquinoline and benzylamine (B48309) structures often involves the nitrogen lone pair. In reactions such as C-H activation, the amine can serve as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. researchgate.net For instance, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines utilizes the free amine as a directing group to synthesize isoquinolines. organic-chemistry.org Similarly, the 1-(Benzylamino)isoquinoline scaffold could direct metal catalysts to functionalize either the isoquinoline or the benzyl ring, depending on the reaction conditions and the metal center's coordination preferences. The steric bulk of the benzyl group can also influence the stereoselectivity of catalytic reactions.

Potential in Polymerization : Aromatic amines are well-known precursors for the synthesis of conductive polymers through oxidative polymerization. ekb.eg The 1-(Benzylamino)isoquinoline molecule could, in principle, act as a monomer. The polymerization would likely proceed through radical cation formation on the nitrogen atom or the aromatic rings, leading to chain growth. iarjset.com The resulting polymer would feature a backbone incorporating the rigid isoquinoline unit, which could impart unique thermal and electronic properties compared to simpler polyanilines. academiaromana-is.ro The structure of the monomer would heavily influence the polymer's final properties, such as solubility, processability, and conductivity. academiaromana-is.ro

Table 1: Potential Catalytic Applications of 1-(Benzylamino)isoquinoline

| Catalytic Application | Potential Role of 1-(Benzylamino)isoquinoline | Mechanistic Feature |

|---|---|---|

| C-H Activation | Directing Group | Coordination of the amine nitrogen to a metal center directs functionalization. researchgate.net |

| Asymmetric Synthesis | Chiral Ligand (if derivatized) | Formation of chiral metal complexes to induce enantioselectivity. |

Design of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the geometry and chemical nature of its constituent parts. researchgate.net The 1-(Benzylamino)isoquinoline structure possesses key features that make it an attractive candidate for a MOF ligand.

Coordination Chemistry and SAR : The two nitrogen atoms in 1-(Benzylamino)isoquinoline can act as coordination sites (or nodes) for metal ions, bridging them to form a 1D, 2D, or 3D framework. The "bent" geometry imposed by the C-N-C bond of the benzylamino group, combined with the planar isoquinoline ring, could lead to the formation of MOFs with complex and potentially novel topologies. The choice of metal ion would be crucial; for example, metals that favor coordination with nitrogen donors, such as zinc or copper, could be suitable. researchgate.net

Framework Design and Functionalization : The benzyl group can be considered a functional component of the ligand. It would project into the pores of the resulting MOF, influencing their size and chemical environment. By modifying the benzyl ring with different substituents (e.g., hydroxyl, carboxyl, or alkyl groups), the properties of the MOF could be systematically tuned. For instance, adding polar groups could enhance the MOF's affinity for specific guest molecules, a key aspect in applications like gas storage or separation. mdpi.com The flexibility of the benzylamino linker could also impart dynamic properties to the framework, allowing it to respond to external stimuli. mdpi.com

Table 2: Design Considerations for MOFs Using 1-(Benzylamino)isoquinoline Derivatives as Ligands

| Design Parameter | Influence of Ligand Structure | Potential Application |

|---|---|---|

| Pore Size/Shape | Steric bulk and orientation of the benzyl group. | Selective gas adsorption. mdpi.com |

| Framework Functionality | Substituents on the benzyl or isoquinoline rings. | Catalysis, chemical sensing. nih.gov |

| Structural Flexibility | Rotational freedom around the C-N bonds of the linker. | "Breathing" frameworks for stimuli-responsive materials. mdpi.com |

Exploration in Advanced Functional Materials (e.g., Conductive, Optical)

The development of advanced functional materials with tailored electronic and optical properties is a major focus of modern materials science. The extended π-conjugated system of 1-(Benzylamino)isoquinoline suggests its potential as a building block for such materials.

Conductive Materials : Intrinsically conducting polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. researchgate.net As discussed previously, 1-(Benzylamino)isoquinoline could serve as a monomer for creating novel conductive polymers. The electrical conductivity of such polymers can be enhanced through a process called "doping," which involves oxidation or reduction to create charge carriers. ekb.eg The presence of both isoquinoline and benzene (B151609) rings in the polymer backbone could lead to a material with a relatively low band gap, which is favorable for electrical conductivity. researchgate.net

Optical Properties : Compounds with large, conjugated aromatic systems often exhibit interesting optical properties, such as fluorescence. The isoquinoline nucleus itself is known to be part of many fluorescent molecules. wikipedia.org The electronic properties, and therefore the absorption and emission wavelengths, of 1-(Benzylamino)isoquinoline could be fine-tuned by adding electron-donating or electron-withdrawing groups to the aromatic rings. This tunability is a key principle in the design of organic light-emitting diodes (OLEDs) and fluorescent sensors. Materials derived from this scaffold could potentially be used as emitters in OLEDs or as the active component in chemical sensors where binding of an analyte causes a change in the fluorescence signal.

Table 3: Potential Properties of Functional Materials Derived from 1-(Benzylamino)isoquinoline

| Material Type | Key Structural Feature | Potential Property |

|---|---|---|

| Conductive Polymer | Conjugated polymer backbone from monomer units. | Electrical conductivity upon doping. researchgate.net |

| Optical Material | Extended π-system of the aromatic rings. | Fluorescence, potential for use in OLEDs or sensors. |

Conclusion and Future Research Perspectives

Current State of Understanding on 1-(Benzylamino)isoquinoline Chemical Biology

The current understanding of the chemical biology of 1-(Benzylamino)isoquinoline is primarily extrapolated from studies on related 1-substituted isoquinoline (B145761) derivatives. The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural products with diverse biological activities. nih.govnih.gov Derivatives of isoquinoline have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govmdpi.comnih.govwisdomlib.org

Specifically, the 1-benzylisoquinoline (B1618099) backbone is a core structural feature in many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which have well-documented physiological effects. mdpi.com Research on various 1-benzylisoquinoline alkaloids has demonstrated their potential as cancer chemopreventive agents and free radical scavengers. nih.gov For instance, certain 1-benzylisoquinolines have shown potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation. nih.gov

Identification of Knowledge Gaps and Emerging Research Questions

The limited research focused squarely on 1-(Benzylamino)isoquinoline presents several knowledge gaps and gives rise to numerous research questions that could guide future studies.

Key Knowledge Gaps:

Biological Targets: The specific protein or nucleic acid targets with which 1-(Benzylamino)isoquinoline interacts remain largely unknown.

Mechanism of Action: The molecular mechanisms underlying any potential therapeutic effects are yet to be elucidated. For example, it is unclear whether it acts as an enzyme inhibitor, a receptor agonist/antagonist, or through other pathways.

Structure-Activity Relationships (SAR): A systematic exploration of how modifications to the benzyl (B1604629) and isoquinoline moieties affect biological activity is lacking.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Benzylamino)isoquinoline.

Emerging Research Questions:

What is the spectrum of biological activity of 1-(Benzylamino)isoquinoline against various cell lines, including cancer, bacterial, and viral models?

Can computational modeling and high-throughput screening be employed to identify potential biological targets?

How do substitutions on the benzyl ring and the isoquinoline core influence the compound's potency and selectivity?

What are the key structural features of 1-(Benzylamino)isoquinoline that govern its binding affinity to potential targets?

Could 1-(Benzylamino)isoquinoline serve as a scaffold for the development of more complex and potent therapeutic agents?

Addressing these questions will be pivotal in unlocking the full potential of 1-(Benzylamino)isoquinoline and its derivatives in medicinal chemistry.

Prospects for Novel Synthetic Strategies and Mechanistic Discoveries

While the synthesis of the broader class of 1-aminoisoquinolines has seen significant advancements, there is room for the development of novel and more efficient strategies specifically tailored for 1-(Benzylamino)isoquinoline and its analogs. acs.orgresearchgate.netbeilstein-journals.org Current synthetic methodologies for isoquinoline derivatives often rely on classic reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. mdpi.comwikipedia.orgquimicaorganica.org

Recent progress in synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed C-H activation and cross-coupling reactions, offers promising avenues for the construction of the 1-(Benzylamino)isoquinoline scaffold. acs.orgthieme-connect.comorganic-chemistry.org These modern techniques could provide more direct, atom-economical, and modular routes to a diverse library of derivatives for biological screening.

Potential Future Synthetic Approaches:

Rhodium(III)-catalyzed C-H/N-H bond functionalization: This method has been successfully applied to the synthesis of 1-aminoisoquinolines and could be adapted for the introduction of the benzylamino group. acs.org

Palladium-catalyzed coupling reactions: Sequential coupling reactions could be employed to construct the isoquinoline core and introduce the benzylamino substituent in a controlled manner. organic-chemistry.org

Domino reactions: The development of one-pot, multi-component reactions could streamline the synthesis of substituted 1-(Benzylamino)isoquinolines, increasing efficiency and reducing waste. beilstein-journals.org

Mechanistic discoveries will likely parallel the development of these new synthetic methods. A deeper understanding of the reaction mechanisms will enable chemists to optimize reaction conditions, improve yields, and control regioselectivity. Furthermore, mechanistic studies can provide insights into the intrinsic reactivity of the 1-(Benzylamino)isoquinoline scaffold, which can be valuable for understanding its metabolic fate and potential interactions with biological systems.

Future Directions in Structure-Based Drug Design and Chemical Probe Development

The 1-(Benzylamino)isoquinoline scaffold holds promise for structure-based drug design and the development of chemical probes to investigate biological processes. Once high-resolution structural data of this compound bound to a biological target becomes available, it will pave the way for rational drug design. nih.gov

Future Directions:

Structure-Based Drug Design: By understanding the binding mode of 1-(Benzylamino)isoquinoline, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This could involve modifying the substitution pattern on both the benzyl and isoquinoline rings to optimize interactions with the target's binding site. For example, derivatives of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione have been explored as selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov

Fragment-Based Drug Discovery (FBDD): The 1-(Benzylamino)isoquinoline core could be utilized as a starting fragment in FBDD campaigns. researchoutreach.org By identifying weak-binding fragments and then growing or linking them, more potent and drug-like molecules can be developed.

Chemical Probe Development: Functionalized derivatives of 1-(Benzylamino)isoquinoline could be synthesized to serve as chemical probes. These probes, which might incorporate reporter tags such as fluorescent dyes or biotin, would be invaluable tools for identifying the cellular targets of this compound and for studying its mechanism of action through techniques like affinity chromatography and fluorescence microscopy.

The development of such tools will be instrumental in advancing our understanding of the chemical biology of 1-(Benzylamino)isoquinoline and in validating its potential as a therapeutic lead.

Q & A

Q. What are the most efficient synthetic routes for 1-(benzylamino)isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Copper-catalyzed tandem cyclization using isothiocyanates and diaryliodonium salts is a robust method for synthesizing isoquinoline derivatives. Optimized conditions (e.g., 10 mol% CuI, 80°C, inert atmosphere) yield >80% purity . Alternative approaches include fragment-based strategies, where substituents are introduced at the 1-position of the isoquinoline core via reductive amination with benzylamine derivatives . Reaction yield is highly dependent on solvent polarity (DMF > THF) and the electronic nature of the benzylamine substituent .

Q. How can researchers characterize the structural integrity and purity of 1-(benzylamino)isoquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzylamino group's attachment at the 1-position. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 371.42 for a derivative in ). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, while X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary biological activities have been reported for 1-(benzylamino)isoquinoline derivatives?

- Methodological Answer : Neuroprotective effects are observed in vitro, with IC₅₀ values <10 μM in neuronal cell models. Screening protocols involve measuring mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) inhibition. Comparative studies with 4-Isoquinolin-4-yl-benzylamine suggest that the benzylamino group enhances blood-brain barrier permeability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 1-(benzylamino)isoquinoline derivatives be addressed?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess (ee). Stereochemical outcomes are validated using circular dichroism (CD) spectroscopy and chiral HPLC. For example, substituents at the 6- and 7-positions influence diastereoselectivity in Pictet-Spengler reactions .

Q. What strategies resolve contradictory data on the compound’s mitochondrial activity?

- Methodological Answer : Discrepancies in mitochondrial effects (e.g., pro- vs. anti-apoptotic outcomes) may arise from substituent-dependent interactions with the calcium megachannel. Resolve via:

- Molecular docking : Simulate binding to mitochondrial permeability transition pores (e.g., using Cryo-EM structures).

- Mutagenesis : Test analogs with modified benzyl groups in HEK293T cells expressing mutant VDAC1 .

- Metabolomics : Profile ATP/ADP ratios and cytochrome c release under varying doses .

Q. How does the benzylamino group influence structure-activity relationships (SAR) in isoquinoline derivatives?

- Methodological Answer : The benzylamino moiety enhances lipophilicity (logP +1.2 vs. unsubstituted isoquinoline), improving membrane penetration. SAR studies reveal that electron-donating groups (e.g., -OCH₃) at the benzyl para-position increase affinity for κ-opioid receptors (Kᵢ = 12 nM), while bulky substituents reduce bioavailability. Quantitative SAR (QSAR) models using Hammett constants and molecular descriptors (e.g., polar surface area) predict activity trends .

Q. What experimental designs are optimal for studying 1-(benzylamino)isoquinoline’s neuroprotective mechanisms?

- Methodological Answer : Use a tiered approach:

- In vitro : Primary cortical neurons exposed to glutamate-induced excitotoxicity, with rescue assays (LDH release, caspase-3 activation).

- In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) dosed orally (10 mg/kg/day) for 4 weeks, followed by Morris water maze testing.

- Omics integration : RNA-seq to identify upregulated neurotrophic pathways (e.g., BDNF/NGF) and phosphoproteomics to map kinase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.